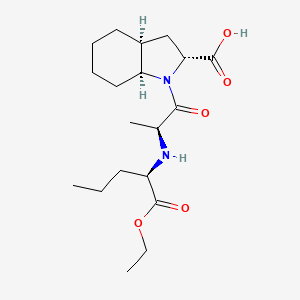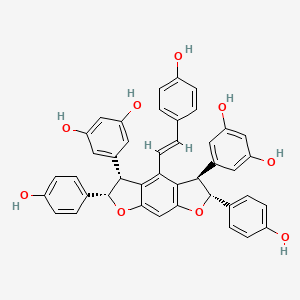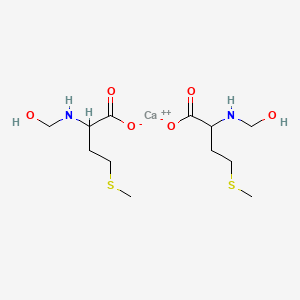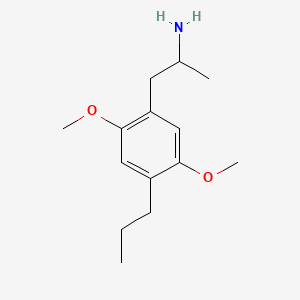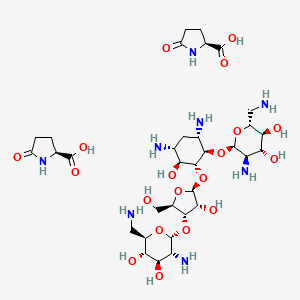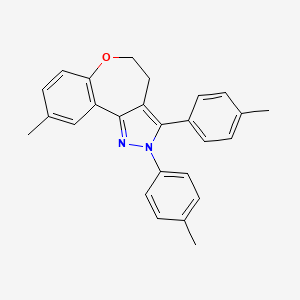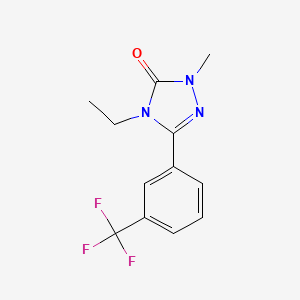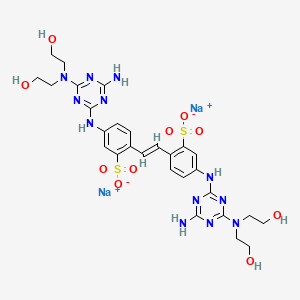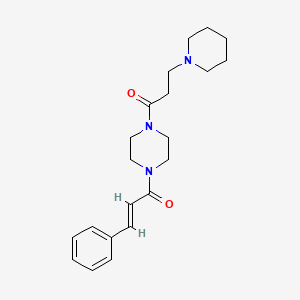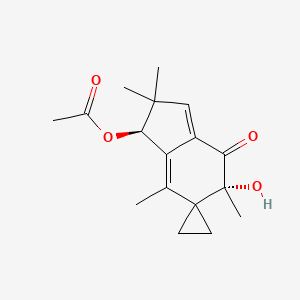
3-O-Acetylilludin M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Acetylilludin M is a derivative of illudin M, a sesquiterpene compound isolated from the Jack-o’-lantern mushroom, Omphalotus olearius. This compound is known for its potent cytotoxic properties, making it a subject of interest in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-O-Acetylilludin M typically involves the acetylation of illudin M. Illudin M can be obtained through the fermentation of Omphalotus olearius. The acetylation process involves reacting illudin M with acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
For industrial production, the fermentation process of Omphalotus olearius is optimized to increase the yield of illudin M. This involves cultivating the fungus in a liquid-culture medium, followed by extraction and isolation of illudin M. The acetylation step is then carried out on a larger scale using similar reaction conditions as in the laboratory synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-O-Acetylilludin M undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced illudin derivatives.
Substitution: Formation of substituted illudin derivatives
Applications De Recherche Scientifique
3-O-Acetylilludin M has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its interactions with cellular proteins and DNA.
Medicine: Investigated for its anticancer properties, particularly in targeting tumor cells.
Industry: Potential use in the development of new pharmaceuticals
Mécanisme D'action
3-O-Acetylilludin M exerts its effects primarily through DNA alkylation. The compound undergoes a pre-activating reduction by NADPH-dependent oxidoreductases or glutathione, leading to the opening of the spirocyclopropane ring. This reactive intermediate can then alkylate DNA, RNA, and proteins, inducing apoptotic cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Illudin M: The parent compound, known for its cytotoxic properties.
Illudin S: Another derivative with similar biological activities.
Irofulven: A semisynthetic derivative of illudin S, currently in clinical trials for cancer treatment.
Uniqueness
3-O-Acetylilludin M is unique due to its acetyl group, which can influence its reactivity and biological activity. This modification can potentially enhance its selectivity and reduce its toxicity compared to its parent compound .
Propriétés
Numéro CAS |
28413-94-7 |
|---|---|
Formule moléculaire |
C17H22O4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
[(1S,5R)-5-hydroxy-2,2,5,7-tetramethyl-4-oxospiro[1H-indene-6,1'-cyclopropane]-1-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-9-12-11(8-15(3,4)14(12)21-10(2)18)13(19)16(5,20)17(9)6-7-17/h8,14,20H,6-7H2,1-5H3/t14-,16+/m1/s1 |
Clé InChI |
CMQPZGFCPCQMER-ZBFHGGJFSA-N |
SMILES isomérique |
CC1=C2[C@H](C(C=C2C(=O)[C@](C13CC3)(C)O)(C)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



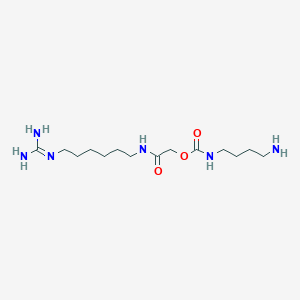
![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)
